molecular formula C13H24N2O2S B7584065 2-Piperidin-1-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydroisoindole

2-Piperidin-1-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydroisoindole

Cat. No.: B7584065
M. Wt: 272.41 g/mol
InChI Key: JERJEGDORKFOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperidin-1-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydroisoindole is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Piperidin-1-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydroisoindole is still under investigation. However, studies have shown that it has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to inhibit the replication of viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects on normal cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Piperidin-1-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydroisoindole in lab experiments include its low toxicity profile, high purity, and good yield. However, its limited solubility in water can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-Piperidin-1-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydroisoindole. One potential direction is to investigate its potential use in combination therapy with other anticancer agents. Another direction is to study its potential use in the treatment of viral infections, particularly in the development of new antiviral drugs. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify its molecular targets.

Synthesis Methods

The synthesis of 2-Piperidin-1-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydroisoindole involves the reaction of 1,2,3,4-tetrahydroisoquinoline with p-toluenesulfonyl chloride in the presence of a base. The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

2-Piperidin-1-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydroisoindole has been extensively studied for its potential applications in various fields of scientific research. It has been found to have promising anticancer activity, and it has been studied for its potential use as an antiviral, antibacterial, and antifungal agent. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders.

Properties

IUPAC Name

2-piperidin-1-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2S/c16-18(17,14-8-4-1-5-9-14)15-10-12-6-2-3-7-13(12)11-15/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERJEGDORKFOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CC3CCCCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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